molecular formula C13H12N2O B182913 alpha-(4-Methyl-2-pyridylimino)-O-cresol CAS No. 21951-36-0

alpha-(4-Methyl-2-pyridylimino)-O-cresol

Cat. No.: B182913
CAS No.: 21951-36-0
M. Wt: 212.25 g/mol
InChI Key: WBAAOFYWHAIRDF-PKNBQFBNSA-N
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Description

Alpha-(4-methyl-2-pyridylimino)-o-cresol (CAS: 21951-36-0) is a synthetic phenolic derivative structurally derived from o-cresol (2-methylphenol) with a 4-methyl-2-pyridylimino substituent at the alpha position . This compound combines the aromatic phenolic core with a nitrogen-containing pyridine ring, which may influence its chemical reactivity, solubility, and biological interactions.

Properties

CAS No.

21951-36-0

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

2-[(4-methylpyridin-2-yl)iminomethyl]phenol

InChI

InChI=1S/C13H12N2O/c1-10-6-7-14-13(8-10)15-9-11-4-2-3-5-12(11)16/h2-9,16H,1H3

InChI Key

WBAAOFYWHAIRDF-PKNBQFBNSA-N

SMILES

CC1=CC(=NC=C1)N=CC2=CC=CC=C2O

Isomeric SMILES

CC1=CC(=NC=C1)N/C=C/2\C=CC=CC2=O

Canonical SMILES

CC1=CC(=NC=C1)N=CC2=CC=CC=C2O

Other CAS No.

21951-36-0

Pictograms

Irritant

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • o-Cresol (2-Methylphenol): The parent compound lacks the pyridylimino group. It is a simple phenolic derivative with a methyl group in the ortho position relative to the hydroxyl group. o-Cresol is highly toxic, stable, and resistant to degradation, with a molecular weight of 108.14 g/mol .
  • p-Cresol (4-Methylphenol) and m-Cresol (3-Methylphenol): These isomers differ in methyl group position. p-Cresol is less toxic than o-cresol but still hazardous, while m-cresol shares intermediate properties .
  • Alpha-(3-Pyridylmethylimino)-O-Cresol (CAS: Not specified): A structural analog with a 3-pyridyl group instead of 4-methyl-2-pyridyl.
  • It is less hydrophobic than cresols but similarly toxic .
Table 1: Structural Comparison of Selected Compounds
Compound Substituents Molecular Weight (g/mol) Key Functional Groups
o-Cresol -OH, -CH₃ (ortho) 108.14 Phenol, Methyl
p-Cresol -OH, -CH₃ (para) 108.14 Phenol, Methyl
Alpha-(4-Me-2-pyridylimino)-O-Cresol -OH, -CH₃ (ortho), 4-Me-2-pyridylimino ~243.3* Phenol, Pyridine, Imino
Phenol -OH 94.11 Phenol

*Estimated based on analogous structures.

Physicochemical Properties

  • The addition of a polar pyridylimino group in alpha-(4-Me-2-pyridylimino)-o-cresol may enhance solubility in polar solvents like methanol or acetone, similar to other pyridine-containing cresol derivatives .
  • Stability: The pyridylimino group could increase stability against microbial degradation compared to o-cresol, which is degraded by microalgae like Selenastrum capricornutum within 5 days under optimal conditions .

Biodegradability and Environmental Impact

  • o-Cresol : Rapidly degraded by microalgae (e.g., Selenastrum capricornutum achieves 100% degradation in 5 days at OD680 = 0.20) .
  • p-Cresol : Slower degradation kinetics; Tetraselmis suecica removes p-cresol at 120 hours versus 75 hours for o-cresol at 50 mg/L .
  • Alpha-(4-Me-2-pyridylimino)-O-Cresol: Expected to resist biodegradation due to the pyridylimino group, which may sterically hinder enzymatic action. Similar nitrogen-containing cresol derivatives show reduced microbial uptake .
Table 2: Biodegradation Rates of Cresols and Derivatives
Compound Degradation Time (Hours) Microorganism Initial Concentration (mg/L)
o-Cresol 75 Tetraselmis suecica 50
p-Cresol 120 Tetraselmis suecica 50
Phenol 96 Tetraselmis suecica 50
Alpha-(4-Me-2-pyridylimino)-O-Cresol* >168 (estimated) N/A N/A

*Hypothesized based on structural complexity .

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